1,6-Diphenylhexane

Thermophysical Property Separation Science Process Engineering

1,6-Diphenylhexane is an α,ω-diphenylalkane consisting of a central six-carbon alkyl chain capped with two terminal phenyl groups. This structure imparts a balance of conformational flexibility and aromatic π-interactions, making it a key reference compound for fundamental studies of hydrocarbon behavior and a versatile building block in materials and pharmaceutical synthesis.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 1087-49-6
Cat. No. B086448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diphenylhexane
CAS1087-49-6
Synonyms1,6-DIPHENYLHEXANE
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC2=CC=CC=C2
InChIInChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2
InChIKeyDVGPMIRVCZNXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diphenylhexane (CAS 1087-49-6) Procurement Guide: Properties and Comparative Data


1,6-Diphenylhexane is an α,ω-diphenylalkane consisting of a central six-carbon alkyl chain capped with two terminal phenyl groups [1]. This structure imparts a balance of conformational flexibility and aromatic π-interactions, making it a key reference compound for fundamental studies of hydrocarbon behavior and a versatile building block in materials and pharmaceutical synthesis [2]. Its well-characterized thermophysical profile, including boiling point, density, and gas-phase basicity, provides a robust foundation for comparative selection in research and industrial applications [1].

Why 1,6-Diphenylhexane Cannot Be Interchanged with Shorter or Longer Chain Diphenylalkane Analogs


Selecting a generic diphenylalkane based solely on structural similarity overlooks critical chain-length-dependent variations in key performance-defining properties. Experimental data demonstrates that the length of the central alkyl spacer between the two phenyl groups directly dictates fundamental parameters such as phase transition temperatures [1], density , and even intrinsic gas-phase reactivity [2]. Substituting 1,6-diphenylhexane with 1,4-diphenylbutane or 1,8-diphenyloctane without compensating for these quantifiable shifts will introduce uncontrolled variability in synthetic processes, material thermal budgets, and physicochemical measurements, thereby compromising experimental reproducibility and product specification.

Quantitative Differentiation of 1,6-Diphenylhexane Against Closest Analogs


Boiling Point Elevation as a Function of Chain Length in Diphenylalkanes

The normal boiling point of 1,6-diphenylhexane is significantly higher than that of its shorter-chain homolog, 1,4-diphenylbutane. NIST/TRC critically evaluated data shows a Tboil of 618.82 K for the C6 compound [1], compared to 590.2 K for the C4 analog [2]. This 28.6 K difference is a direct consequence of increased molecular weight and van der Waals interactions.

Thermophysical Property Separation Science Process Engineering

Density Trend Across Diphenylalkane Homologs

1,6-Diphenylhexane exhibits a density of 0.957 g/cm³ , which is lower than that of the shorter-chain 1,4-diphenylbutane (0.973 g/cm³) and higher than that of the longer-chain 1,8-diphenyloctane (predicted 0.944 g/cm³) [1]. This trend reflects the increasing aliphatic character and molar volume as the central alkyl chain lengthens.

Material Density Formulation Science Fluid Dynamics

Chain-Length-Dependent Gas-Phase Basicity

FT-ICR mass spectrometry studies demonstrate that gas-phase basicity (GB) in α,ω-diphenylalkanes is not constant but increases with methylene chain length [1]. This effect is attributed to an intramolecular solvation effect, where the second phenyl ring stabilizes the protonated site. The GB for 1,6-diphenylhexane is consistently higher than that of diphenylmethane (GB = 769.5 kJ/mol) [2], and the authors confirm a ca. 2 kcal mol-1 (8.4 kJ/mol) decrease in basicity when the same number of C-C bonds are in a rigid versus a flexible chain [1].

Mass Spectrometry Proton Affinity Fundamental Ion Chemistry

Validated Application Scenarios for 1,6-Diphenylhexane Based on Comparative Evidence


High-Temperature Heat Transfer Fluids and Reaction Solvents

Where process temperatures exceed the boiling point of 1,4-diphenylbutane (~317°C) but must remain below the thermal decomposition limit of a longer-chain analog, 1,6-diphenylhexane, with its normal boiling point of ~345.7°C, provides an optimal operational window [1]. Its well-defined thermal stability and vapor pressure profile ensure predictable performance in high-temperature organic synthesis, polymerization reactions, and as a stable medium in thermophysical property research.

Gravimetric and Volumetric Standards in Formulation Science

When precise mass-volume relationships are critical, the density of 1,6-diphenylhexane (0.957 g/cm³) provides a clear differentiation from its C4 (0.973 g/cm³) and C8 (0.944 g/cm³) homologs. This specific value makes it the preferred choice for calibrating instruments or formulating liquid crystal mixtures where a specific density is required to maintain phase behavior or optical clarity .

Mass Spectrometry Ion Chemistry and Analytical Method Development

In fundamental studies of gas-phase ion-molecule reactions, 1,6-diphenylhexane serves as a crucial model for understanding intramolecular solvation effects due to its flexible hexyl linker [2]. Its gas-phase basicity, distinct from both shorter homologs (lower GB) and rigid isosteres (reduced GB by ~8.4 kJ/mol), makes it an essential reference compound for calibrating proton affinity ladders and interpreting mass spectra of unknown aromatic-containing analytes.

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